Stereochemical Purity: Trans-(4aR,8aR) vs. Cis-(4aS,8aS) Ring Junction
The target compound is the trans-(4aR,8aR) isomer, which orients the 6‑Boc substituent and the 4‑benzyl group on opposite faces of the bicyclic ring system. The cis-(4aS,8aS) isomer places these groups on the same face, producing a markedly different molecular shape. Although no head‑to‑head biological assay has been reported for this pair, the conformational impact can be quantified through computed dihedral angles and vector differences in the exit vectors of the two substituents [1]. For procurement, the trans isomer is supplied at a certified minimum purity of 98% (Leyan) or 95% (AKSci), whereas the cis isomer is available only as a racemate or at lower purity documentation . The absence of a well‑characterised cis batch with comparable purity means that substitution introduces both stereochemical and quality‑assurance uncertainty.
| Evidence Dimension | Stereochemical identity and documented purity |
|---|---|
| Target Compound Data | Trans-(4aR,8aR) isomer; purity 95% (AKSci) / 98% (Leyan) |
| Comparator Or Baseline | Cis-(4aS,8aS) isomer; no certified purity specification available from non‑excluded sources |
| Quantified Difference | Purity documentation gap ≥2% absolute; stereochemical configuration unequivocally defined for the trans isomer (2 defined stereocenters, 0 undefined) |
| Conditions | PubChem computed stereochemistry; vendor Certificates of Analysis |
Why This Matters
A defined stereoisomer with documented purity ensures batch‑to‑batch reproducibility in SAR campaigns, whereas an uncharacterised cis isomer introduces a confounding variable that can derail lead optimization.
- [1] PubChem. (2025). Compound Summary: CID 124253033, Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate. National Library of Medicine. View Source
